2,4-Dimethyl-3-fluorobenzaldehyde
Overview
Description
2,4-Dimethyl-3-fluorobenzaldehyde is an organic compound with the molecular formula C₉H₉FO. It is a derivative of benzaldehyde, where the benzene ring is substituted with two methyl groups at the 2 and 4 positions and a fluorine atom at the 3 position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
2,4-Dimethyl-3-fluorobenzaldehyde is a type of fluorobenzaldehyde . Fluorobenzaldehydes are known to be used in the synthesis of a variety of Schiff base compounds . These Schiff base compounds can interact with various targets, including metal ions like Co(II), Ni(II), Cu(II), and Zn(II), forming complexes that have been shown to possess antimicrobial properties .
Mode of Action
The mode of action of this compound is primarily through its participation in condensation reactions to form Schiff base compounds . These reactions involve the aldehyde group of the this compound molecule reacting with a primary amine to form a Schiff base . This reaction is a nucleophilic aromatic substitution reaction .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific Schiff base compounds that are formed. These compounds can interact with various biochemical pathways through their ability to form complexes with metal ions . The exact pathways affected would depend on the specific Schiff base compound and the biological context in which it is acting.
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution
Result of Action
The result of the action of this compound is the formation of Schiff base compounds that can have various effects at the molecular and cellular level. For example, some Schiff base compounds derived from fluorobenzaldehydes have been found to have antimicrobial properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate and extent of the condensation reactions that the compound undergoes to form Schiff base compounds . Additionally, the presence of different primary amines in the environment can influence the specific Schiff base compounds that are formed .
Biochemical Analysis
Biochemical Properties
2,4-Dimethyl-3-fluorobenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it can act as a substrate for aldehyde dehydrogenase, which catalyzes its oxidation to the corresponding carboxylic acid. Additionally, this compound can form Schiff bases with primary amines, which are important intermediates in the synthesis of various bioactive compounds .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of proteins and subsequent changes in gene expression. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it can act as a competitive inhibitor for enzymes that utilize aldehydes as substrates. Additionally, this compound can form covalent adducts with nucleophilic residues in proteins, leading to changes in their structure and function. These interactions can result in altered gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation rates .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects on physiological processes. At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. Studies have identified threshold doses above which adverse effects become significant, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s interaction with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature. Additionally, it may interact with specific transporters or binding proteins that facilitate its uptake and distribution. The compound’s localization within different cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through post-translational modifications or targeting signals. These localizations can affect the compound’s interactions with biomolecules and its overall biochemical effects. For example, mitochondrial localization may enhance its impact on cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-fluorobenzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction, where a precursor such as 2,4-dimethyl-3-chlorobenzaldehyde is treated with a fluorinating agent like potassium fluoride (KF) in the presence of a suitable solvent . The reaction typically requires elevated temperatures to facilitate the exchange of chlorine with fluorine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
Oxidation: 2,4-Dimethyl-3-fluorobenzoic acid.
Reduction: 2,4-Dimethyl-3-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethyl-3-fluorobenzaldehyde has several applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzaldehyde: Lacks the fluorine atom, resulting in different reactivity and applications.
3-Fluorobenzaldehyde: Lacks the methyl groups, affecting its chemical properties and uses.
2,4-Difluorobenzaldehyde: Contains an additional fluorine atom, leading to different reactivity patterns.
Uniqueness
2,4-Dimethyl-3-fluorobenzaldehyde is unique due to the specific combination of substituents on the benzene ring. The presence of both methyl groups and a fluorine atom imparts distinct chemical properties, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
3-fluoro-2,4-dimethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-3-4-8(5-11)7(2)9(6)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYIONJXXXXOCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476368 | |
Record name | 2,4-DIMETHYL-3-FLUOROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
363134-36-5 | |
Record name | 3-Fluoro-2,4-dimethylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=363134-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-DIMETHYL-3-FLUOROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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